Myxalamid S

Description

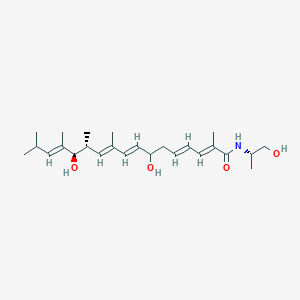

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H41NO4 |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

(2E,4E,8E,10E,12R,13R,14E)-7,13-dihydroxy-N-[(2S)-1-hydroxypropan-2-yl]-2,10,12,14,16-pentamethylheptadeca-2,4,8,10,14-pentaenamide |

InChI |

InChI=1S/C25H41NO4/c1-17(2)14-20(5)24(29)21(6)15-18(3)12-13-23(28)11-9-8-10-19(4)25(30)26-22(7)16-27/h8-10,12-15,17,21-24,27-29H,11,16H2,1-7H3,(H,26,30)/b9-8+,13-12+,18-15+,19-10+,20-14+/t21-,22+,23?,24+/m1/s1 |

InChI Key |

GADFOYPOADGIMS-NWAXCZKQSA-N |

SMILES |

CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |

Isomeric SMILES |

C[C@@H](CO)NC(=O)/C(=C/C=C/CC(/C=C/C(=C/[C@@H](C)[C@H](/C(=C/C(C)C)/C)O)/C)O)/C |

Canonical SMILES |

CC(C)C=C(C)C(C(C)C=C(C)C=CC(CC=CC=C(C)C(=O)NC(C)CO)O)O |

Origin of Product |

United States |

Producing Organisms and Ecological Context

Isolation from Diverse Myxobacterial Genera and Species

The discovery of myxalamids spans several genera and species of myxobacteria, highlighting their widespread distribution within this bacterial group.

The myxalamid family of antibiotics was first isolated from Myxococcus xanthus strain Mx x12. nih.govresearchgate.net From the cell mass and culture supernatant, researchers extracted an antibiotic activity that was found to consist of four related compounds, which they named myxalamid A, B, C, and D. nih.govresearchgate.net M. xanthus is a well-studied model organism, not only for its complex life cycle but also as a producer of various secondary metabolites. nih.govasm.org The strain DK1622, a commonly studied genotype, is also known to produce myxalamids, alongside other compounds like myxochromids, myxovirescin, and myxochelin. nih.gov However, different strains exhibit variations in the primary myxalamid produced; for instance, M. xanthus DK1622 primarily produces myxalamid A.

Stigmatella aurantiaca, particularly strain Sg a15, is another significant producer of myxalamids. researchgate.netjst.go.jp The biosynthetic gene cluster for myxalamids was first identified and characterized in this organism. nih.govjmb.or.kr The analysis of this gene cluster provided crucial insights into the hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) system responsible for myxalamid biosynthesis. nih.govpnas.org Like M. xanthus, S. aurantiaca produces a range of myxalamid analogues.

The production of myxalamids is not limited to Myxococcus and Stigmatella. Research has shown their presence in a variety of other myxobacterial strains, demonstrating a broad distribution across different species and genera. These include:

Cystobacter velatus

Corallococcus coralloides diva-portal.org

Myxococcus stipitatus researchgate.netjmb.or.kr

Myxococcus virescens diva-portal.org

Stigmatella erecta

The phenalamide biosynthetic gene cluster from Myxococcus stipitatus has been found to be very similar to the myxalamid gene cluster, underscoring the genetic basis for the production of these related compounds across different species. jmb.or.kr

Table 1: Myxalamid-Producing Myxobacterial Strains

| Producing Organism | Strain(s) | Key Findings |

|---|---|---|

| Myxococcus xanthus | Mx x12, DK1622, Mx x17, Mx x41 | Original source of Myxalamids A, B, C, and D. nih.govresearchgate.net DK1622 is a well-studied producer. nih.gov |

| Stigmatella aurantiaca | Sg a15 | First characterization of the myxalamid biosynthetic gene cluster. nih.govjmb.or.kr |

| Cystobacter velatus | - | Identified as a producer of the myxalamid complex. |

| Corallococcus coralloides | - | Identified as a producer of the myxalamid complex. diva-portal.org |

| Myxococcus stipitatus | Mx s3, Mx s9 | Identified as a producer. researchgate.net Shows high similarity in its biosynthetic gene cluster to the myxalamid cluster. jmb.or.kr |

| Myxococcus virescens | - | Identified as a producer of the myxalamid complex. diva-portal.org |

| Stigmatella erecta | - | Identified as a producer of the myxalamid complex. |

Stigmatella aurantiaca

Genomic Potential for Myxalamid Production

Myxobacteria possess remarkably large genomes for prokaryotes, which correlates with their capacity to produce a vast array of secondary metabolites. beilstein-journals.org The biosynthesis of myxalamids is governed by a large, hybrid biosynthetic gene cluster (BGC) that combines modules from both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). nih.govsecondarymetabolites.org

The myxalamid BGC from S. aurantiaca Sg a15 has been completely sequenced. secondarymetabolites.orgnih.gov This research revealed novel features, including a unique reductive release mechanism from the synthetase machinery. pnas.org A highly similar gene cluster was subsequently identified in M. xanthus, explaining its production of these compounds. nih.gov The genetic architecture involves a loading module and several extension modules that sequentially build the polyketide chain, followed by an NRPS module that adds an amino acid moiety.

The inherent promiscuity of some enzymes within this pathway, particularly the acyltransferase domain, has been exploited for the generation of novel myxalamid derivatives through mutasynthesis. nih.govrsc.org By inactivating the genes responsible for the production of the natural starter unit and feeding synthetic alternatives, researchers have successfully produced new myxalamids that are not found in nature. nih.gov

Proposed Ecological Functions of Myxalamids in Myxobacterial Niches

The production of secondary metabolites is believed to confer a significant competitive advantage to organisms in their natural environment. nih.gov In the complex microbial communities of the soil, myxalamids likely play a crucial role in both predation and defense. diva-portal.orgasm.org

Myxalamids exhibit potent antibiotic activity, primarily against yeasts, molds, and some Gram-positive bacteria. nih.govresearchgate.netfrontiersin.org Their mechanism of action involves the inhibition of the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase). beilstein-journals.orgresearchgate.net This effectively disrupts cellular respiration in susceptible eukaryotic organisms and some bacteria, but does not affect the bacterial complex I of the producers. beilstein-journals.org

This antifungal and antibacterial activity suggests that myxalamids are used as chemical weapons in the predatory "wolf pack" behavior of myxobacteria, helping to kill and decompose prey microorganisms for nutrients. diva-portal.orgfrontiersin.org The production of these antibiotics may also defend the myxobacterial colony from competing fungi and bacteria in their soil habitat. beilstein-journals.orgasm.org The expression of the genes for myxalamid biosynthesis has been shown to increase during the developmental stages of M. xanthus, suggesting they may also play a role in protecting the developing fruiting bodies. diva-portal.org

Molecular Mechanisms of Biological Activity

Interaction with Cellular Respiration Pathways

Myxalamid S, a member of the myxalamid family of natural products, exerts its biological effects by directly interfering with cellular respiration. This fundamental process, essential for generating the majority of a cell's energy in the form of adenosine (B11128) triphosphate (ATP), involves a series of protein complexes embedded in the inner mitochondrial membrane known as the electron transport chain (ETC). The myxalamids, as a class, are recognized as potent inhibitors of this pathway. researchgate.net Their primary mechanism involves disrupting the flow of electrons, which ultimately halts ATP synthesis and leads to cellular dysfunction. nih.gov

The inhibitory action is highly specific to the initial stage of the ETC. Research on related myxalamids, particularly myxalamid B, has demonstrated that these compounds block the respiratory chain at the level of Complex I. researchgate.netnih.govjst.go.jp This disruption prevents the oxidation of NADH, a critical electron carrier that donates electrons to the ETC, thereby arresting the entire downstream process of oxidative phosphorylation. researchgate.net This targeted interference with a central hub of cellular metabolism underscores the potent bioactivity of the myxalamid class of compounds.

Specific Targeting of NADH:Ubiquinone Oxidoreductase (Complex I)

The specific molecular target of the myxalamid family is NADH:ubiquinone oxidoreductase, more commonly known as Complex I. researchgate.netnih.gov This large, multi-subunit enzyme is the first and largest entry point for electrons into the respiratory chain. It catalyzes the transfer of electrons from NADH to ubiquinone (also known as coenzyme Q), a lipid-soluble carrier that shuttles electrons to Complex III. semanticscholar.org

Studies have shown that myxalamids act as competitive inhibitors with respect to ubiquinone. semanticscholar.org This suggests that they likely bind to or near the ubiquinone binding pocket on Complex I, physically obstructing the native substrate from docking and accepting electrons. This competitive inhibition effectively blocks the electron transfer from the terminal iron-sulfur cluster (N2) within Complex I to ubiquinone. semanticscholar.org The consequence is a complete halt in the electron flow originating from NADH-linked substrates, establishing Complex I as the specific site of action for these compounds. nih.gov

Biochemical Consequences of Complex I Inhibition

The specific inhibition of Complex I by compounds like this compound triggers a cascade of severe biochemical consequences for the cell. The most immediate effect is the cessation of the electron flow from NADH, which leads to a sharp decrease in ATP production via oxidative phosphorylation. nih.gov Cells that heavily rely on aerobic respiration for their energy supply are particularly vulnerable to this disruption. nih.gov

Beyond the immediate energy crisis, the blockage of Complex I has other significant metabolic repercussions. The halt in electron transport leads to an accumulation of reduced NADH and a depletion of its oxidized form, NAD+. This shift in the NADH/NAD+ ratio can inhibit other vital metabolic pathways that require NAD+ as a cofactor, including glycolysis, the citric acid cycle, and fatty acid oxidation.

Furthermore, prolonged inhibition of Complex I is linked to the dysregulation of iron homeostasis. Studies on other Complex I inhibitors have shown that mitochondrial dysfunction can lead to changes in the expression of iron-regulatory proteins. nih.gov Specifically, it can increase the cellular uptake of iron while decreasing its export, resulting in an elevated intracellular labile iron pool and increased oxidative stress, which can ultimately trigger cell death pathways. nih.gov

Comparative Mechanistic Insights from Myxalamid Analogs

Insights into the structure-activity relationship of this compound can be gleaned from its naturally occurring analogs, Myxalamids A, B, C, and D, as well as the related compound, Phenalamide A2.

This compound is considered a biosynthetic precursor to the other myxalamids. uni-saarland.de It is hypothesized that this compound contains a hydroxyl group that undergoes dehydration, either enzymatically or non-enzymatically, to form the characteristic conjugated pentadiene system found in Myxalamids A-D. uni-saarland.de This structural difference is crucial for its mechanism. The presence of the conjugated diene system in the mature myxalamids is critical for their potent inhibitory activity.

The primary difference between Myxalamids A, B, C, and D lies in the structure of their alkyl side chain, which originates from different starter units during their biosynthesis. researchgate.net Despite these variations, they all retain the core structure necessary for inhibiting Complex I. Myxalamid B, for example, has been shown to inhibit NADH oxidation in beef heart submitochondrial particles with an IC50 of 170 pmol/mg of protein. fau.edu

Phenalamides represent another class of closely related analogs. koreascience.kr Phenalamide A2 is also a known inhibitor of Complex I. semanticscholar.orgkoreascience.kr The main structural distinction from the myxalamids is the use of a phenylacetyl-CoA starter unit in its biosynthesis, resulting in a terminal benzene (B151609) ring instead of a branched alkyl chain. koreascience.kr This demonstrates that while the terminal group can be varied, the core polyene amide structure is the key pharmacophore responsible for targeting and inhibiting Complex I.

Interactive Data Table: Comparison of this compound and Related Analogs

| Compound | Key Structural Feature | Mechanism of Action | Target |

| This compound | Hydroxylated polyene precursor | Precursor to active inhibitors | Complex I (presumed) |

| Myxalamid A-D | Conjugated pentadiene system; varied alkyl termini | Inhibition of electron transport | NADH:Ubiquinone Oxidoreductase (Complex I) |

| Phenalamide A2 | Terminal phenyl group | Inhibition of electron transport | NADH:Ubiquinone Oxidoreductase (Complex I) |

Interactive Data Table: Inhibitory Activity of Myxalamid Analogs

| Compound | Target System | Measured Activity |

| Myxalamid B | NADH oxidation in beef heart submitochondrial particles | IC50: 170 pmol/mg protein fau.edu |

| Phenalamide A2 | NADH:ubiquinone oxidoreductase (Complex I) | Confirmed Inhibitor semanticscholar.org |

Advanced Research Methodologies in Myxalamid Studies

Discovery and Profiling Techniques

Modern discovery and profiling techniques have revolutionized the search for new natural products, moving beyond traditional bioactivity-based screening to more targeted and efficient approaches.

Genome mining has become a cornerstone in the discovery of novel secondary metabolites by identifying the biosynthetic gene clusters (BGCs) responsible for their production. nih.govjmicrobiol.or.krresearchgate.net This computational approach scans microbial genomes for sequences encoding key biosynthetic enzymes, such as polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), which are hallmarks of natural product biosynthesis. nih.govuni-saarland.de

In the context of myxalamids, genome mining of Myxococcus xanthus and Stigmatella aurantiaca has been crucial. researchgate.netjmb.or.kr For instance, the analysis of the S. aurantiaca Sga15 genome led to the identification and sequencing of an approximately 50,000 base pair DNA region. acs.orgresearchgate.net Gene disruption experiments within this region confirmed its involvement in myxalamid biosynthesis. acs.orgresearchgate.net Sequence analysis revealed that myxalamids are synthesized by a mixed PKS/NRPS system. acs.orgresearchgate.net This powerful approach allows researchers to predict the production of known and even undiscovered compounds by analyzing the genetic blueprint of an organism. jmicrobiol.or.krresearchgate.netacs.org The antiSMASH program is a widely used tool that can identify BGCs in genomic sequences, and has been used to analyze the genomes of myxalamid-producing strains like Myxococcus stipitatus. jmb.or.kr

Metabolomics, the large-scale study of small molecules within cells, provides a powerful lens for identifying and characterizing secondary metabolites. researchgate.net This approach, often coupled with genome mining, facilitates the correlation of identified BGCs with their corresponding metabolic products. acs.org By comparing the metabolic profiles of wild-type and mutant strains, researchers can pinpoint the compounds associated with a specific gene cluster. uni-saarland.de

Metabolomics-inspired strategies have been successfully applied to the study of myxobacteria, which are known for their prolific production of diverse secondary metabolites. researchgate.netasm.org These methods help to rapidly analyze complex mixtures of compounds and identify novel structures, even those produced in very low quantities. acs.orgacs.org This is particularly important as many BGCs are "cryptic," meaning they are not expressed under standard laboratory conditions. nih.govasm.org

Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for the sensitive and high-throughput analysis of complex biological samples. jmb.or.kr Specifically, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) is a powerful technique for profiling and identifying secondary metabolites like myxalamids. jmb.or.krnih.gov ESI-MS allows for the gentle ionization of molecules, preserving their structure for accurate mass determination. creative-biolabs.com

This methodology was used to screen crude extracts from four wild-type Myxococcus xanthus strains, leading to the detection of 22 metabolite peaks. jmb.or.krnih.gov Through detailed analysis of their mass-to-charge ratios (m/z), retention times, and MS/MS fragmentation patterns, known myxalamids (A, B, and C) were identified. jmb.or.krnih.gov This approach also led to the discovery of a new derivative, myxalamid K. researchgate.netjmb.or.kr The high sensitivity and resolution of modern LC-MS systems are crucial for detecting low-abundance metabolites and for differentiating between closely related structures. lcms.czresearchgate.net

| Analytical Technique | Application in Myxalamid Research | Key Findings |

| LC-MS/MS | Profiling of secondary metabolites from Myxococcus xanthus | Identification of known myxalamids (A, B, C) and discovery of myxalamid K. jmb.or.krnih.gov |

| ESI-MS | Initial analysis of crude extracts | Detection of 22 distinct metabolite peaks in M. xanthus. jmb.or.krnih.gov |

| High-Resolution ESI-TOF-MS | Targeted screening of extracts from nine Myxococcus species | Rapid identification of known myxobacterial metabolites. researchgate.net |

Metabolomics-Inspired Approaches for Secondary Metabolite Identification

Structural Elucidation Methodologies for Complex Natural Products

Determining the precise chemical structure of complex natural products like myxalamids is a critical step that relies on a combination of powerful analytical techniques. nih.govresearchgate.netresearchgate.net Following isolation and purification, spectroscopic methods are employed to piece together the molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about the carbon-hydrogen framework of the molecule. Techniques such as 1H NMR, 13C NMR, and various two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) allow researchers to establish the connectivity of atoms and the relative stereochemistry of chiral centers.

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HR-MS), provides the exact molecular formula of the compound. researchgate.netjmb.or.kr Tandem mass spectrometry (MS/MS) is used to fragment the molecule, and the resulting fragmentation pattern offers valuable clues about its substructures. researchgate.netjmb.or.kr The structure of myxalamid B, for example, was elucidated through these methods. researchgate.net The combination of NMR and MS data is often sufficient to unambiguously determine the structure of a novel compound. acs.org

Genetic Engineering and Pathway Manipulation for Biosynthesis Research

Genetic engineering and the manipulation of biosynthetic pathways are powerful strategies for understanding and harnessing the production of natural products like myxalamids. acs.org These approaches allow researchers to not only elucidate the function of specific genes but also to generate novel, structurally diverse compounds. researchgate.netjmicrobiol.or.kr

The myxalamid biosynthetic gene cluster is a prime target for such manipulation. researchgate.net It represents a combined polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system, the manipulation of which holds the potential to create hybrid molecules through techniques like module swapping. researchgate.netresearchgate.net Heterologous expression, where a BGC is transferred from its native producer into a more genetically tractable host organism, is another key technique. nih.gov This can overcome challenges associated with the slow growth or difficult genetic manipulation of the original producing strain. nih.gov For instance, placing the biosynthetic operon under the control of a constitutive promoter has been shown to increase production yields significantly. acs.org

Gene disruption, also known as gene knockout, is a fundamental technique for determining the function of a specific gene within a biosynthetic pathway. acs.orgjmicrobiol.or.kr By inactivating a gene and observing the resulting change in the metabolic profile, researchers can directly link that gene to the production of a particular compound or a specific step in its biosynthesis. jmicrobiol.or.kr

In the study of myxalamids, targeted mutagenesis has been instrumental. acs.org For example, disrupting a gene within the myxalamid BGC in S. aurantiaca Sga15 demonstrated its direct involvement in myxalamid production. researchgate.net Similarly, creating mutants in the branched-chain ketoacid dehydrogenase (bkd) genes of M. xanthus and S. aurantiaca led to the production of new myxalamid derivatives through mutasynthesis. researchgate.net Site-directed mutagenesis, a more precise form of this technique, has been used to inactivate specific enzymatic domains, such as a P450 monooxygenase gene in the stigmatellin (B1206613) pathway, resulting in the generation of novel derivatives. semanticscholar.org These targeted genetic modifications are essential for untangling the complex steps of biosynthetic pathways and for engineering the production of new bioactive molecules. nih.gov

Combinatorial Biosynthesis and Module Swapping for Novel Structure Generation

The biosynthetic machinery of myxalamids, produced by myxobacteria such as Stigmatella aurantiaca Sga15, presents a compelling target for genetic manipulation to generate novel bioactive compounds. The myxalamids are synthesized by a combined Polyketide Synthase (PKS) and Non-ribosomal Peptide Synthetase (NRPS) system. nih.gov The modular nature of these enzymatic assembly lines offers significant potential for creating structural diversity through combinatorial biosynthesis. nih.govacs.orgresearchgate.net

The myxalamid biosynthetic gene cluster from S. aurantiaca Sga15 has been cloned and analyzed, revealing it to be one of the notable examples of a combined PKS/NRPS system. nih.gov Such systems are of considerable interest because their manipulation can lead to the creation of new hybrid structures. nih.govresearchgate.net Module swapping, a key technique in combinatorial biosynthesis, involves the exchange of entire modules or individual domains within the PKS/NRPS megasynthase. This can result in alterations to the polyketide backbone or the incorporated amino acid moiety. For instance, swapping an acyltransferase (AT) domain could lead to the incorporation of a different extender unit, while exchanging a full module could introduce a different set of modifications to the growing chain.

The analysis of the myxalamid gene cluster provides the foundational knowledge required for these engineering efforts. nih.gov The potential to manipulate how the PKS and NRPS components interact is a key area of research aimed at producing novel antibiotics. nih.gov While the generation of a specific, novel Myxalamid S derivative through this method is a complex undertaking, the characterization of the biosynthetic gene cluster establishes a clear path for such future experiments. nih.govresearchgate.net

Heterologous Expression Systems for Pathway Analysis and Production

Analyzing and manipulating the biosynthetic pathways of complex natural products like this compound often benefits from transferring the entire gene cluster into a more genetically tractable host organism. Heterologous expression allows for pathway analysis and can serve as a platform for improving production yields and generating novel derivatives through genetic engineering. uni-saarland.demdpi.com

Myxobacteria themselves, particularly Myxococcus xanthus, have emerged as effective heterologous hosts for expressing biosynthetic gene clusters from other, less genetically accessible myxobacteria. nih.gov The successful production of epothilones (originally from Sorangium cellulosum) in M. xanthus demonstrates the host's compatibility. nih.gov This success is attributed to several factors: the presence of a suitable phosphopantetheinyl transferase (PPTase) for activating the PKS/NRPS enzymes, an adequate pool of precursor molecules like methylmalonyl-CoA, and the ability to recognize promoters from other myxobacterial species. nih.gov Similarly, Stigmatella aurantiaca Sga15 has been used as a host for the expression of the cittilin gene cluster from M. xanthus. researchgate.net

These examples establish a strong precedent for using M. xanthus as a heterologous host for the this compound biosynthetic pathway. uni-saarland.denih.gov Establishing a robust heterologous expression system is a crucial step for enabling combinatorial biosynthesis and other genetic engineering strategies aimed at producing new myxalamid analogues. uni-saarland.de Improved production of myxopyronin in M. xanthus DK1622 further underscores the potential of this host for optimizing the synthesis of myxobacterial secondary metabolites. uni-saarland.de

| Host Organism | Expressed Product (Original Producer) | Significance for Myxalamid Research |

| Myxococcus xanthus | Epothilones (Sorangium cellulosum) | Demonstrates suitability as a host for complex myxobacterial PKS/NRPS pathways. nih.gov |

| Myxococcus xanthus DK1622 | Myxopyronin (Myxococcus fulvus) | Shows potential for achieving promising production yields of heterologously expressed metabolites. uni-saarland.de |

| Stigmatella aurantiaca Sga15 | Cittilin (Myxococcus xanthus) | Provides another example of successful inter-myxobacterial gene cluster expression. researchgate.net |

Mutasynthesis Approaches for Structural Derivatization

Mutasynthesis, or mutational biosynthesis, is a powerful technique that combines genetic engineering with precursor-directed biosynthesis to generate novel analogues of natural products. This approach involves creating a mutant strain blocked in the biosynthesis of a specific precursor and then supplying synthetic analogues of that precursor to be incorporated by the downstream enzymatic machinery. researchgate.net

This strategy has been successfully applied to myxalamid biosynthesis. researchgate.net Researchers have utilized mutants of Myxococcus xanthus and Stigmatella aurantiaca with a defect in the branched-chain ketoacid dehydrogenase (bkd) locus. uni-saarland.deresearchgate.net This enzyme is responsible for degrading branched-chain amino acids to produce the isobutyryl-CoA and 2-methylbutyryl-CoA starter units required for the biosynthesis of the natural myxalamids. researchgate.net By inactivating the bkd gene, the production of natural myxalamids is significantly reduced, allowing for the efficient incorporation of exogenously fed precursor analogues. uni-saarland.deresearchgate.net

Feeding various non-natural carboxylic acids to these bkd mutants has resulted in the production of a series of novel myxalamid derivatives. uni-saarland.deuni-saarland.de For example, experiments have yielded at least nine new myxalamid analogues, demonstrating the flexibility of the myxalamid biosynthetic enzymes in accepting alternative starter units. uni-saarland.de This approach has proven more flexible in M. xanthus than in S. aurantiaca, yielding a broader range of new compounds. uni-saarland.de

| Mutant Strain | Precursor Fed (Mutasynthon) | Novel Myxalamid Derivative(s) Produced |

| Myxococcus xanthus (bkd mutant) | Various non-natural carboxylic acids | Nine novel myxalamid analogues (designated 32-40). uni-saarland.de |

| Stigmatella aurantiaca (bkd mutant) | Various non-natural carboxylic acids | A subset of the analogues produced by M. xanthus (designated 37-39). uni-saarland.de |

| M. xanthus & S. aurantiaca (bkd mutants) | Precursor analogues | New myxalamids designated 5-13. researchgate.net |

Research Applications and Future Perspectives

Myxalamids as Biochemical Tools for Mitochondrial Electron Transport Chain Studies

Myxalamids, including Myxalamid S, are potent inhibitors of the mitochondrial electron transport chain (ETC), a critical pathway for cellular energy production in eukaryotes. researchgate.netresearchgate.net Their primary mode of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme complex in the respiratory chain. researchgate.netresearchgate.netcambridge.org This complex is responsible for oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons across the inner mitochondrial membrane. cambridge.orgmdpi.com

The specific and potent inhibition of Complex I by myxalamids makes them invaluable biochemical tools for studying the function and structure of this enzyme complex. beilstein-journals.orgresearchgate.net Researchers can use myxalamids to probe the intricate mechanisms of electron transfer and proton translocation within Complex I. By observing the effects of inhibition, scientists can gain insights into the roles of different subunits and cofactors, such as flavin mononucleotide (FMN) and iron-sulfur clusters. cambridge.org The use of these compounds helps in elucidating the consequences of Complex I dysfunction, which is implicated in various human diseases. mdpi.com

Spectrophotometric assays are commonly employed to measure the enzymatic activity of the individual ETC complexes, and inhibitors like myxalamids are crucial for dissecting the specific contributions of each complex. nih.gov By comparing the respiratory rates in the presence and absence of these inhibitors, researchers can pinpoint the site of inhibition and quantify the extent of the blockage. researchgate.net This information is vital for understanding the bioenergetics of mitochondria and the pathological mechanisms associated with mitochondrial dysfunction.

Exploration of Cryptic Biosynthetic Gene Clusters in Myxobacteria for Novel Compounds

Myxobacteria are recognized as prolific producers of a diverse array of secondary metabolites with unique structures and biological activities. helmholtz-hips.deresearchgate.net However, genome sequencing has revealed that the biosynthetic potential of these microorganisms is far from fully exploited. researchgate.netuni-saarland.de Many biosynthetic gene clusters (BGCs), the genetic blueprints for producing these compounds, remain silent or "cryptic" under standard laboratory cultivation conditions. jmicrobiol.or.krresearchgate.net

The discovery of this compound and its analogs has spurred interest in exploring these cryptic BGCs within myxobacteria to uncover novel natural products. helmholtz-hips.deresearchgate.net Genome mining techniques, which involve the use of bioinformatics tools to identify and analyze BGCs in sequenced genomes, are at the forefront of this exploration. jmicrobiol.or.krmdpi.com By identifying gene clusters with novel combinations of domains or unique enzymatic functions, researchers can prioritize strains and BGCs for further investigation. helmholtz-hips.dejmicrobiol.or.kr

Activating these silent BGCs is a key challenge. Strategies to induce the expression of these cryptic genes include varying cultivation conditions (the "one strain, many compounds" or OSMAC approach), co-culturing with other microorganisms to trigger defensive responses, and genetic manipulation techniques. These genetic strategies can involve inserting strong, constitutive promoters to drive the expression of the BGC or deleting repressive regulatory elements. mdpi.comnih.gov The successful activation of a cryptic BGC can lead to the production of entirely new compounds with potentially valuable biological activities. mdpi.com

Strategies for Biosynthetic Diversification and Engineering of Myxalamid Analogs

The modular nature of the polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems responsible for myxalamid biosynthesis offers exciting opportunities for generating novel analogs through biosynthetic engineering. nih.govresearchgate.net These enzymatic assembly lines are composed of discrete modules, each responsible for the incorporation and modification of a specific building block. nih.gov

Several strategies are being employed to diversify the myxalamid scaffold:

Mutasynthesis: This technique involves feeding precursor analogs to a mutant strain that is blocked in the biosynthesis of the natural starter unit. uni-saarland.deresearchgate.net The biosynthetic machinery then incorporates the synthetic precursor, leading to the production of a novel analog. uni-saarland.de

Combinatorial Biosynthesis: This more advanced approach involves the genetic manipulation of the PKS/NRPS genes themselves. nih.gov By swapping, deleting, or modifying domains and modules within the biosynthetic pathway, researchers can alter the structure of the final product in a predictable manner. researchgate.net For example, altering the acyltransferase (AT) domain could lead to the incorporation of different extender units, while modifying the ketoreductase (KR) or dehydratase (DH) domains could change the reduction state of the polyketide chain. mdpi.comnih.gov

Heterologous Expression: The entire myxalamid BGC can be cloned and expressed in a more genetically tractable host organism. mdpi.com This not only can lead to improved yields but also provides a platform for easier genetic manipulation and the generation of new derivatives. uni-saarland.demdpi.com

These engineered analogs are then screened for improved or novel biological activities, potentially leading to compounds with enhanced potency, selectivity, or different therapeutic applications. jmicrobiol.or.kr

Interdisciplinary Approaches in Natural Product Research with Myxalamids

The study of this compound and the pursuit of novel natural products from myxobacteria exemplify the necessity of interdisciplinary collaboration. nih.govthepharmajournal.com This research field integrates knowledge and techniques from a wide range of scientific disciplines:

Microbiology: For the isolation, cultivation, and characterization of myxobacteria from diverse environmental sources. helmholtz-hips.de

Molecular Biology and Genetics: For genome sequencing, bioinformatics analysis of BGCs, and the genetic manipulation of producer strains. jmicrobiol.or.krnih.gov

Chemistry: Including analytical chemistry for the isolation and structure elucidation of new compounds, and synthetic chemistry for the creation of precursor analogs for mutasynthesis and the total synthesis of complex natural products. engineering.org.cnacs.org

Biochemistry and Pharmacology: To characterize the mechanism of action of these compounds and to evaluate their biological activities in various assays. nih.govfrontiersin.org

Synthetic Biology: Which combines principles from engineering and biology to design and construct new biosynthetic pathways for the production of novel compounds. engineering.org.cn

This integrated approach, from environmental sampling to the elucidation of molecular mechanisms and the engineering of new molecules, is crucial for overcoming the challenges in natural product discovery and development. nih.govthepharmajournal.com The study of myxalamids serves as a compelling case study for how the synergy between different scientific fields can drive innovation and expand our understanding of the chemical diversity and therapeutic potential of the natural world. frontiersin.org

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for characterizing Myxalamid S, and how should researchers optimize these techniques?

- Methodological Answer : this compound can be characterized using NMR (¹H, ¹³C, 2D-COSY, HSQC), high-resolution mass spectrometry (HR-MS), and HPLC. For NMR, dissolve the compound in deuterated solvents (e.g., CDCl₃) and calibrate using tetramethylsilane (TMS). HR-MS should employ electrospray ionization (ESI) in positive/negative mode with internal calibration. HPLC optimization requires selecting a C18 column, mobile phase (e.g., acetonitrile/water with 0.1% formic acid), and UV detection at λ = 220–260 nm. Ensure purity >95% via peak integration .

Q. How can researchers validate the biosynthetic pathway of this compound in microbial systems?

- Methodological Answer : Use gene knockout/knock-in strategies in host organisms (e.g., Myxococcus xanthus) to identify key enzymes (e.g., polyketide synthases). Employ LC-MS to track intermediate metabolites and isotope labeling (e.g., ¹³C-acetate) to confirm carbon backbone assembly. Comparative genomics of wild-type vs. mutant strains can highlight pathway-specific genes .

Q. What are the best practices for isolating this compound from complex microbial extracts?

- Methodological Answer : Combine liquid-liquid extraction (ethyl acetate for non-polar fractions) with flash chromatography (silica gel, gradient elution). Confirm purity via TLC (Rf comparison) and HPLC. For scale-up, use preparative HPLC with fraction collection. Document solvent ratios and retention times to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory reports on this compound’s bioactivity be resolved through experimental design?

- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial IC₅₀ values) may arise from assay conditions (pH, temperature) or compound stability. Design dose-response assays with standardized protocols (e.g., CLSI guidelines) and include controls for compound degradation. Use meta-analysis to compare data across studies, adjusting for variables like bacterial strain variability .

Q. What computational approaches are suitable for predicting this compound’s molecular targets and mode of action?

- Methodological Answer : Apply molecular docking (AutoDock Vina, Schrödinger) to screen against bacterial enzyme libraries (e.g., DNA gyrase). Validate predictions with surface plasmon resonance (SPR) for binding affinity and transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated pathogens .

Q. How can metabolomic profiling elucidate the ecological role of this compound in microbial competition?

- Methodological Answer : Use untargeted metabolomics (LC-QTOF-MS) to compare metabolite profiles of this compound-producing vs. non-producing strains in co-culture. Pair with imaging mass spectrometry (MALDI-TOF) to spatially resolve compound production during microbial interactions. Statistical analysis (PCA, OPLS-DA) can highlight ecologically relevant metabolites .

Data Contradiction and Reproducibility

Q. What strategies mitigate variability in this compound yield during fermentation?

- Methodological Answer : Optimize fermentation parameters using design of experiments (DoE): vary carbon/nitrogen sources, agitation rate, and pH. Monitor biomass (OD₆₀₀) and metabolite titers (LC-MS). Use response surface methodology (RSM) to identify critical factors. Document batch-to-batch variability in supplementary materials .

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Cross-validate shifts with independent syntheses and compare to databases (e.g., AntiBase). Solvent effects (CDCl₃ vs. DMSO-d₆) and concentration-dependent aggregation can cause variations. Include detailed experimental conditions (temperature, solvent) in publications .

Tables for Key Analytical Data

Guidance for Methodological Rigor

- Experimental Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw data (NMR spectra, chromatograms) in repositories like Zenodo .

- Ethical Compliance : For studies involving microbial pathogens, adhere to biosafety level (BSL) guidelines and declare approvals in the methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.